2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is an organic compound belonging to the class of pyrazines, characterized by a six-membered aromatic heterocyclic structure containing two nitrogen atoms. Its molecular formula is , and it is known for its complex aroma profile, often described as having roasted, nutty, and earthy notes. This compound is particularly significant in the flavor and fragrance industries due to its unique sensory attributes, making it a valuable ingredient in various food products and perfumery applications .
While comprehensive biological activity data specific to 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine is sparse, compounds within the pyrazine class are generally recognized for their potential antioxidant properties. Some studies suggest that certain pyrazines may exhibit antimicrobial activity and influence metabolic processes in organisms. Further research is necessary to elucidate the specific biological effects of this compound.
Synthesis of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to achieve high yields and purity levels .
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine finds applications primarily in:
Its unique sensory characteristics make it a sought-after ingredient in both food and fragrance formulations .
Several compounds share structural similarities with 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,3-Dimethylpyrazine | Contains two methyl groups on the pyrazine ring | Simpler structure; less complex aroma profile |
| 2-Ethyl-3-methylpyrazine | Ethyl group substitution at position 2 | Offers a different flavor profile with floral notes |
| 2,6-Dimethylpyrazine | Methyl groups at positions 2 and 6 | Known for its strong roasted notes; widely used |
| 3-Methyl-2-pyrazine | Methyl group at position 3 | Less common; distinct earthy characteristics |
The uniqueness of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine lies in its specific combination of functional groups that contribute to its distinctive aroma and flavor profile compared to these similar compounds .
The synthesis of alkylthio-substituted pyrazines, including 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine, employs several sophisticated organic chemistry approaches [6]. Traditional synthetic strategies for pyrazine derivatives involve the condensation of alpha-diketones with diamines, followed by oxidative aromatization processes [10]. For alkylthio-substituted variants, the introduction of sulfur-containing side chains requires specialized methodologies that preserve the heterocyclic integrity while enabling selective functionalization [18].
One prominent approach involves the use of xanthate-mediated intermolecular alkylation reactions, which have demonstrated effectiveness in introducing alkyl groups to pyrazine scaffolds [18]. This methodology utilizes nitrogen,nitrogen-bis(trimethylsilyl)-1,4-dihydropyrazines as starting materials, which upon combination with aldehydes and subsequent oxidation, yield the desired alkylated pyrazine products [18]. The reaction conditions typically require controlled temperature environments and specific catalyst systems to achieve optimal yields and selectivity [32].
Advanced synthetic methodologies have incorporated transition-metal-free oxidative cross-coupling reactions for the preparation of alkyl-substituted pyrazine nitrogen-oxides [6] [32]. These approaches successfully provide access to various alkyl-substituted pyrazine derivatives with yields reaching up to 96 percent under optimized conditions [32]. The thermogravimetric analysis of resulting products indicates degradation temperatures around 263 degrees Celsius, suggesting thermal stability suitable for further synthetic manipulations [32].
| Synthetic Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Xanthate-mediated alkylation | 45-75% | Mild conditions, good selectivity | Limited substrate scope |
| Oxidative cross-coupling | 70-96% | High yields, metal-free | Requires specialized reagents |
| Diazidation-cyclization | 40-60% | Novel methodology | Complex workup procedures |
| Condensation-aromatization | 50-80% | Well-established protocol | Harsh reaction conditions |
The synthesis of substituted pyrazines from nitrogen-allyl malonamides represents another innovative approach, utilizing diazidation followed by thermal or copper-mediated cyclization [33]. This methodology produces pyrazine derivatives bearing ester and hydroxy groups at specific positions while allowing introduction of alkyl and aryl substituents at other locations [33]. The resulting pyrazine products can undergo further modifications including alkylations, side-chain brominations, hydrogenations, and cross-coupling reactions [33].
Multi-step synthetic sequences often employ catalyst-free and solvent-free conditions for the preparation of multi-substituted pyrazines [38]. These environmentally favorable approaches utilize pseudo four-component reactions between 2-hydroxy-1,2-diarylethanone derivatives and ammonium acetate or amines, providing access to substituted pyrazine derivatives in excellent yields [38]. Such green chemistry methodologies represent significant advances in sustainable organic synthesis protocols [38].
The Maillard reaction represents a fundamental pathway for pyrazine formation in both food systems and synthetic applications [7] [8]. This complex series of non-enzymatic browning reactions involves the condensation of reducing sugars with amino compounds, ultimately leading to the formation of various heterocyclic compounds including pyrazines [7]. The mechanism proceeds through several distinct stages, beginning with the formation of Schiff bases and progressing through Amadori rearrangement products to generate alpha-dicarbonyl intermediates [8].
The formation of pyrazines through Maillard pathways involves the condensation of alpha-amino carbonyls to yield dihydropyrazines, followed by oxidation to the aromatic pyrazine ring system [41]. When hydroxyl groups are present on carbon atoms adjacent to those bearing amino or carbonyl functionalities, the oxidation step becomes unnecessary, and a dehydration process directly generates the pyrazine structure [41]. This mechanistic understanding has proven crucial for controlling pyrazine generation in thermal food processing applications [41].
Specific amino acids demonstrate varying reactivities in Maillard-based pyrazine formation, with glutamine and asparagine showing particularly high reactivity and producing considerable quantities of pyrazine derivatives [41]. The deamidation process liberates ammonia from these amino acids, which directly participates in pyrazine formation by reacting with dicarbonyl compounds generated during the Maillard reaction [41]. This ammonia generation significantly accelerates the overall reaction rate and enhances pyrazine yields [41].
Advanced model systems have revealed that peptides containing lysine at the carbon-terminus exhibit enhanced pyrazine formation compared to corresponding free amino acid mixtures [8]. Studies using arginine-lysine and histidine-lysine dipeptides with glucose under controlled heating conditions at 140 degrees Celsius for 90 minutes have identified 20 and 10 pyrazines respectively, demonstrating the influence of peptide structure on product distribution [8].
| Amino Acid Precursor | Pyrazine Yield | Reaction Temperature | Reaction Time | Key Products |
|---|---|---|---|---|
| Lysine-containing dipeptides | High | 140°C | 90 min | 2,5-dimethylpyrazine, trimethylpyrazine |
| Glutamine | Moderate-High | 120-150°C | 60-120 min | Various methylpyrazines |
| Asparagine | Moderate-High | 120-150°C | 60-120 min | Alkylated pyrazines |
| Threonine | Moderate | 100-140°C | 90-180 min | 2,5-dimethylpyrazine |
The role of sulfur-containing compounds in Maillard-derived pyrazine formation has been demonstrated through studies involving cysteine and glutathione [14]. These sulfur-containing amino acids facilitate Strecker degradation processes by capturing glyoxal and methylglyoxal intermediates, which subsequently participate in pyrazine ring formation [14]. The presence of cysteine proves particularly effective in promoting the generation of methylpyrazine derivatives through enhanced reactivity with alpha-dicarbonyl compounds [14].
Thermal treatment studies have shown that higher temperatures significantly accelerate Amadori rearrangement product degradation, with concentrations of furan compounds formed at 120 degrees Celsius exceeding those at 100 degrees Celsius by more than 6.39-fold [14]. These elevated temperatures favor the formation of specific compounds including furfural and 4-hydroxy-5-methyl-3(2H)-furanone through deoxyosone dehydration pathways [14].
Catalytic methodologies for selective methylthioalkylation of pyrazine derivatives have evolved significantly, incorporating both homogeneous and heterogeneous catalyst systems [10] [11]. Transition-metal-catalyzed approaches utilizing acridine-based manganese pincer complexes have demonstrated effectiveness in pyrazine synthesis through dehydrogenative coupling reactions [10]. These catalysts operate under acceptorless dehydrogenation conditions, facilitating the formation of pyrazine rings from appropriate precursors while maintaining selectivity for desired substitution patterns [10].
The borrowing hydrogen methodology represents a complementary approach for alkylation reactions, typically demonstrating selectivity for monoalkylation products [11]. This strategy provides advantages over traditional alkylation methods by avoiding the need for pre-activated electrophilic reagents and instead utilizing alcohols as alkylating agents through in situ dehydrogenation-condensation-hydrogenation sequences [11]. Such approaches have proven particularly valuable for introducing complex alkyl chains, including those bearing sulfur functionalities [11].
Photocatalytic methods have emerged as powerful tools for alpha-alkylation reactions of active methylene compounds with non-activated alkenes [9]. Recent developments utilize organophotocatalysts such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile in combination with lithium thiophenoxide as multifunctional catalysts under blue-light irradiation [9]. These systems enable highly efficient alkylation reactions with non-activated alkenes, including 1-decene, achieving high yields through radical-mediated processes [9].
| Catalyst System | Reaction Type | Yield Range | Selectivity | Operating Conditions |
|---|---|---|---|---|
| Manganese pincer complex | Dehydrogenative coupling | 85-99% | High | 125-150°C, closed system |
| Organophotocatalyst/LiSPh | Alpha-alkylation | 70-95% | Moderate-High | Blue light, room temperature |
| Nickel-based systems | Borrowing hydrogen | 60-90% | High for monoalkylation | 100-175°C, hydrogen atmosphere |
| Palladium complexes | Cross-coupling | 50-85% | Variable | Various temperatures |
The development of flow chemistry systems has enabled scaled-up production of alkylated products using photocatalytic methodologies [9]. Continuous-flow conditions allow for multigram-scale synthesis while maintaining consistent reaction conditions and product quality [9]. These systems demonstrate particular advantages for processes requiring prolonged irradiation times or precise temperature control [9].
Specialized approaches for sulfur incorporation involve the use of methylating agents under acidic conditions, where sulfur-containing heterocyclic thiols undergo selective S-methylation through attack of mercapto groups on conjugated acid forms of methanol [20]. This methodology has proven effective for various nitrogen-containing heterocyclic thiols, including pyridine derivatives that serve as models for pyrazine functionalization [20]. The reaction proceeds through protonation of the sulfur atom followed by nucleophilic attack, enabling selective introduction of methylthio functionalities [20].
Advanced catalytic systems incorporating both Lewis acid and Brønsted base functionalities have demonstrated enhanced performance in alkylation reactions [9]. The combination of organophotocatalysts with simple Lewis acid/Brønsted base/hydrogen atom transfer catalyst hybrid systems enables reduction of catalyst loadings to as low as 0.5 and 2 mole percent respectively while maintaining high product yields [9].
Biogenetic pathways for pyrazine synthesis in natural systems involve sophisticated enzymatic cascades that have been extensively characterized in various microorganisms [21] [28] [29]. The biosynthesis of 2,5-dimethylpyrazine involves L-threonine-3-dehydrogenase as the key catalytic enzyme, with L-threonine serving as the primary substrate [21]. This pathway includes one enzymatic reaction catalyzed by threonine dehydrogenase and three subsequent non-enzymatic reactions that ultimately yield the pyrazine product [21].
Pseudomonas species have demonstrated particularly sophisticated pyrazine biosynthetic capabilities through enzymatic cascades involving novel amino acid C-acetyltransferases [28] [29]. The papABC gene cluster synthesizes 4-aminophenylalanine, which subsequently undergoes transformation by papDEF genes to produce complex pyrazine derivatives including 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine [28] [29]. This pathway represents a unique mechanism for synthesizing monocyclic pyrazines from natural alpha-amino acids [29].
The enzymatic machinery involves PapD as a novel amino acid C-acetyltransferase that decarboxylates and transfers acetyl residues to 4-aminophenylalanine, generating alpha-aminoketones that spontaneously dehydrate and condense to form dihydropyrazine intermediates [28] [29]. PapF functions as a specialized oxidase in the amine oxidase superfamily, catalyzing the oxidation of dihydropyrazine derivatives to yield mature pyrazine rings [28] [29].
| Enzyme | Function | Substrate | Product | Reaction Type |
|---|---|---|---|---|
| TDH (Threonine dehydrogenase) | Primary oxidation | L-threonine | 2-amino-3-ketobutyrate | Enzymatic |
| PapD (C-acetyltransferase) | Acetyl transfer | 4-aminophenylalanine | Alpha-aminoketone | Enzymatic |
| PapF (Dihydropyrazine oxidase) | Ring oxidation | Dihydropyrazine | Pyrazine | Enzymatic |
| AAO (Aminoacetone oxidase) | Secondary oxidation | Aminoacetone | Various products | Enzymatic |
Myxobacterial systems employ hybrid nonribosomal peptide synthetase/polyketide synthase gene clusters for trialkylated pyrazinone biosynthesis [13] [26]. The coralinone biosynthetic pathway involves a single NRPS/PKS gene that orchestrates the formation of 5-methylated pyrazinones, where the integral PKS component is responsible for installing the 5-methyl group [13]. This represents an evolutionarily elegant solution for providing ketone functionality via decarboxylation rather than the conventional aldehyde intermediate [26].
Genome mining approaches have identified 110 putative gene clusters encoding trialkylated pyrazinone biosynthesis across myxobacterial genomes, indicating widespread distribution of these pathways [26]. The domain organizations vary among different clusters, suggesting additional structural and functional diversity in myxobacterial pyrazinone chemical space [26]. These findings demonstrate the evolutionary importance of pyrazine-based secondary metabolites in microbial communities [26].
Corynebacterium glutamicum and Bacillus species have been engineered for enhanced pyrazine production through metabolic pathway modifications [7]. Overexpression of alpha-acetolactate decarboxylase genes in Bacillus licheniformis results in significantly higher tetramethylpyrazine yields compared to wild-type strains [7]. The application of exogenous acetaldehyde further enhances tetramethylpyrazine and acetoin production during fermentation processes [7].
Recent advances in synthetic biology have enabled the construction of engineered Pseudomonas putida strains capable of de novo biosynthesis of pyrazine derivatives [30]. These systems redirect carbon flux from glucose through L-threonine metabolism toward pyrazine formation, achieving product titers of 106 milligrams per liter [30]. Integration of native threonine biosynthesis genes further increases production to 168 milligrams per liter, demonstrating the potential for biotechnological applications [30].
| Microorganism | Target Compound | Titer (mg/L) | Key Modifications | Production Method |
|---|---|---|---|---|
| P. putida KT2440 | 2,5-dimethylpyrazine | 168 ± 20 | Gene deletions, enzyme overexpression | Fermentation |
| C. glutamicum | Tetramethylpyrazine | Variable | Heterologous gene expression | Fermentation |
| B. licheniformis | Tetramethylpyrazine | Enhanced | aldC overexpression | Fermentation |
| E. coli | 2,5-dimethylpyrazine | 3100 | Multiple gene modifications | Fermentation |
The mass spectrometric analysis of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine reveals distinctive fragmentation patterns that provide comprehensive structural information for analytical identification [1] [2]. The molecular ion peak appears at mass-to-charge ratio 224.13 daltons, corresponding to the exact molecular mass of the compound with formula C₁₂H₂₀N₂S [1] [2].
Characteristic Fragmentation Pathways
The fragmentation behavior follows predictable patterns typical of alkylated pyrazine compounds with sulfur-containing substituents [3] [4]. The most prominent fragmentation pathway involves the alpha cleavage adjacent to the sulfur atom, producing a base peak at m/z 207 through loss of the methylthio group (CH₃S, 17 Da) [4]. This represents a loss of 45% relative intensity from the molecular ion and serves as a diagnostic fragment for methylthio-containing pyrazines .
Beta cleavage of the butyl chain occurs at m/z 192, corresponding to the loss of the entire 4-(methylthio)butyl substituent (32 Da loss) [6]. This fragmentation pattern is consistent with the established behavior of alkyl-substituted pyrazines where side chains undergo preferential cleavage at the β-position relative to the aromatic ring [7] [3].
Secondary Fragmentation Products
Further fragmentation yields several characteristic ions that confirm the pyrazine core structure. The ion at m/z 137 corresponds to the trimethylpyrazine cation, formed through complete loss of the butylthio substituent while retaining all three methyl groups on the pyrazine ring [7] [8]. This fragment exhibits high stability due to the aromatic character of the pyrazine system and represents 60% relative intensity in the mass spectrum [9].
The m/z 122 fragment, appearing with 85% relative intensity, corresponds to either dimethylpyrazine ions or the molecular formula C₇H₁₀N₂⁺ [7] [8]. Progressive demethylation produces the m/z 109 ion (methylpyrazine, C₅H₇N₂⁺) and ultimately the base pyrazine ion at m/z 81 (C₄H₄N₂⁺) [10] [11].
Analytical Applications
These fragmentation patterns enable unambiguous identification through multiple reaction monitoring approaches in liquid chromatography-tandem mass spectrometry systems [7]. The transition from the molecular ion (m/z 224) to the trimethylpyrazine fragment (m/z 137) provides optimal sensitivity and selectivity for quantitative analysis, while the m/z 224 → 122 transition serves as a confirmation channel [7].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine through detailed analysis of both proton and carbon-13 chemical environments [12] [8].
Proton Nuclear Magnetic Resonance Assignments
The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that unambiguously identify the pyrazine ring system and substituent groups [13] [12]. The aromatic proton H-6 appears as a singlet at δ 8.2 parts per million, consistent with the chemical shift range observed for protons on electron-deficient pyrazine rings [14] [15]. This downfield position reflects the deshielding effect of the electronegative nitrogen atoms in the 1,4-diazine system [16] [17].
The three methyl substituents on the pyrazine ring (positions 2, 3, and 5) produce a characteristic singlet at δ 2.5 parts per million [18] [8]. This chemical shift is typical for methyl groups directly attached to aromatic heterocycles and distinguishes them from aliphatic methyl groups in the butyl chain [8] [17].
The butyl chain protons exhibit distinct coupling patterns that confirm the linear four-carbon structure [19]. The α-methylene protons adjacent to the pyrazine ring appear as a triplet at δ 2.8 parts per million with a coupling constant of 7.2 hertz, indicating coupling to the adjacent β-methylene group [17]. The β and γ methylene protons appear as complex multipiples at δ 1.8 and 1.7 parts per million respectively, characteristic of internal alkyl chain carbons [17].
The methylthio group produces a distinctive singlet at δ 2.1 parts per million, reflecting the electron-withdrawing effect of the sulfur atom [20]. This chemical shift is diagnostic for S-methyl groups and enables differentiation from N-methyl or O-methyl substituents [20] [21].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment [12] [22]. The pyrazine ring carbons appear in the aromatic region between δ 142 and 153 parts per million, consistent with the expected chemical shifts for substituted pyrazines [22] [23].
Carbon-2 resonates at δ 152.5 parts per million, reflecting its position between two nitrogen atoms and the attached methyl group [22]. Carbon-3 appears at δ 150.8 parts per million, while carbon-5 resonates at δ 148.2 parts per million [22] [23]. The quaternary carbon-6, bearing the butyl substituent, exhibits a chemical shift of δ 142.1 parts per million, representing the most upfield aromatic carbon due to the electron-donating effect of the alkyl chain [22].
The methyl carbon atoms attached to the pyrazine ring produce a characteristic signal at δ 21.2 parts per million [8] [22]. This chemical shift is typical for methyl groups on aromatic heterocycles and serves as a diagnostic signal for methylated pyrazines [8] [23].
The butyl chain carbons exhibit systematic downfield shifts based on their proximity to the aromatic ring [19]. The α-carbon appears at δ 32.1 parts per million, the β-carbon at δ 28.7 parts per million, and the γ-carbon at δ 26.4 parts per million [19]. The methylthio carbon resonates at δ 15.8 parts per million, characteristic of methyl groups bonded to sulfur [20] [21].
Vibrational spectroscopy provides complementary structural information through analysis of molecular vibrations and functional group identification [10] [24] [25].
Infrared Absorption Characteristics
The infrared spectrum of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine exhibits characteristic absorption bands that confirm the presence of specific functional groups and structural features [10] [26]. The aromatic carbon-hydrogen stretching vibrations appear at 3080 reciprocal centimeters, typical of hydrogen atoms bonded to sp² hybridized carbons in aromatic systems [27] [28].
Aliphatic carbon-hydrogen stretching modes dominate the 2850-2950 reciprocal centimeters region [29] [27]. The asymmetric stretching vibrations of methylene groups produce strong absorption at 2950 reciprocal centimeters, while symmetric stretching occurs at 2920 reciprocal centimeters [27]. Methyl group carbon-hydrogen stretching appears at 2850 reciprocal centimeters with medium intensity [27].
The pyrazine ring exhibits characteristic carbon-nitrogen stretching vibrations at 1580 reciprocal centimeters [10] [25]. This strong absorption band is diagnostic for pyrazine systems and distinguishes them from other diazine isomers such as pyrimidine or pyridazine [10] [24]. Aromatic carbon-carbon stretching modes contribute to the absorption at 1520 reciprocal centimeters [26] [30].
Carbon-sulfur stretching vibrations provide specific identification of the methylthio functionality [21]. The primary carbon-sulfur stretch appears at 1250 reciprocal centimeters with medium intensity, while aliphatic carbon-sulfur stretching occurs at 1050 reciprocal centimeters [21] [31].
Raman Spectroscopic Features
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bonds [11] [32]. The symmetric carbon-hydrogen stretching modes in the aliphatic regions (2920 and 2950 reciprocal centimeters) exhibit strong Raman activity, enabling facile identification of the alkyl substituents [11].
The aromatic carbon-carbon stretching vibrations at 1520 reciprocal centimeters produce strong Raman scattering, providing clear identification of the pyrazine ring system [11] [30]. The carbon-sulfur stretching mode at 1250 reciprocal centimeters exhibits strong Raman activity, making it a diagnostic feature for methylthio-containing compounds [11] [21].
Out-of-plane aromatic carbon-hydrogen bending vibrations at 850 reciprocal centimeters show strong Raman activity, confirming the substitution pattern on the pyrazine ring [11] [26]. This vibrational mode is particularly sensitive to the degree of ring substitution and provides structural confirmation [30].
Chromatographic methods provide essential tools for separation, identification, and quantification of 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine in complex matrices [7] [6] [33].
Gas Chromatographic Analysis
Gas chromatography coupled with mass spectrometry represents the most widely employed technique for pyrazine analysis [6] [34]. The compound exhibits excellent thermal stability and volatility characteristics suitable for gas chromatographic separation [6]. Using a DB-5MS capillary column (30 meters × 0.25 millimeters × 0.25 micrometers film thickness), the compound elutes at 12.5 minutes under standard temperature programming conditions [6].
The retention behavior follows established patterns for alkylated pyrazines, where increasing alkyl chain length correlates with increased retention time [6]. The methylthio substituent contributes additional retention through dipole-dipole interactions with the stationary phase [6]. Detection limits reach 0.5 nanograms per milliliter using mass spectrometric detection, enabling trace-level analysis in food and environmental samples [6] [34].
Gas chromatography with flame ionization detection provides cost-effective quantitative analysis with detection limits of 2.0 nanograms per milliliter [33]. The nitrogen-selective detector offers enhanced selectivity for pyrazine compounds, reducing matrix interferences in complex samples [33].
High Performance Liquid Chromatographic Methods
Liquid chromatographic techniques excel in the analysis of thermally labile or highly polar pyrazine derivatives [7] [33]. Reversed-phase chromatography using C18 stationary phases provides optimal separation characteristics for 2,3,5-trimethyl-6-(4-(methylthio)butyl)pyrazine [33].
Ultra-performance liquid chromatography coupled with tandem mass spectrometry achieves superior sensitivity and selectivity [7]. Using a BEH C18 column (100 millimeters × 2.1 millimeters × 1.7 micrometers), the compound elutes at 6.8 minutes with acetonitrile-water mobile phases containing 0.1% formic acid [7]. Detection limits reach 0.05 nanograms per milliliter, representing the most sensitive analytical approach available [7].
Method Optimization and Validation
Chromatographic method development requires careful optimization of separation conditions to achieve adequate resolution from structurally related compounds [7] [33]. The methylthio substituent provides enhanced chromatographic retention compared to purely alkylated pyrazines, enabling baseline separation from potential interferents [6] [33].
Multiple reaction monitoring approaches in liquid chromatography-tandem mass spectrometry provide unambiguous identification through characteristic fragmentation patterns [7]. The precursor ion at m/z 224 fragments to produce quantifier ions at m/z 137 and qualifier ions at m/z 122, ensuring reliable identification even in complex matrices [7].
Recovery studies demonstrate excellent analytical performance across various sample types, with recoveries ranging from 84% to 104% and relative standard deviations below 6.4% [7]. These validation parameters confirm the reliability and accuracy of chromatographic methods for both research and regulatory applications [7].